4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol
Description
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol (CAS: 2229713-89-5) is a synthetic organic compound featuring a dihydronaphthalene core with a tert-butoxy group at position 6, a phenyl substituent at position 2, and a phenolic hydroxyl group at position 4. Its structure combines aromatic and aliphatic moieties, making it a versatile intermediate in pharmaceutical and materials chemistry. The tert-butoxy group enhances steric bulk and stability, while the phenol group provides a reactive site for further functionalization .
Properties
Molecular Formula |
C26H26O2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-[6-[(2-methylpropan-2-yl)oxy]-2-phenyl-3,4-dihydronaphthalen-1-yl]phenol |
InChI |
InChI=1S/C26H26O2/c1-26(2,3)28-22-14-16-24-20(17-22)11-15-23(18-7-5-4-6-8-18)25(24)19-9-12-21(27)13-10-19/h4-10,12-14,16-17,27H,11,15H2,1-3H3 |
InChI Key |
OTMIMLQRHASRPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the O-tert-butoxycarbonylation of phenols using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or Lewis acids like BiCl3 . The reaction is carried out in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and bioavailability, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a family of dihydronaphthalene derivatives with varying substituents. Key analogs include:
| Compound Name | CAS Number | Substituents (Position) | Key Differences |
|---|---|---|---|
| 4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol | 2229713-89-5 | 6-tert-butoxy, 2-phenyl, 4-phenol | Reference compound |
| 4-(6-(tert-Butoxy)-3,4-dihydronaphthalen-1-yl)phenol | 2229713-85-1 | 6-tert-butoxy, 4-phenol | Lacks 2-phenyl group |
| 4-(2-bromo-6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl)phenol | Not available | 6-tert-butoxy, 2-bromo, 4-phenol | Bromine replaces phenyl at position 2 |
| 6-Methoxy-2-phenyl-tetralone | Not available | 6-methoxy, 2-phenyl, ketone | Methoxy replaces tert-butoxy; ketone instead of phenol |
Key Observations :
- Steric and Electronic Effects : The tert-butoxy group at position 6 increases hydrophobicity and steric hindrance compared to methoxy analogs (e.g., 6-Methoxy-2-phenyl-tetralon) .
- Reactivity: The phenol group in the target compound allows for nucleophilic substitution or coupling reactions, unlike the ketone in 6-Methoxy-2-phenyl-tetralone .
- Substituent Influence : The 2-phenyl group enhances aromatic interactions in molecular recognition, whereas the bromo analog (Entry 3) is likely a precursor for cross-coupling reactions .
Physicochemical Properties (Inferred)
| Property | Target Compound | 4-(6-tert-Butoxy analog) | 2-Bromo Analog |
|---|---|---|---|
| Molecular Weight | ~362.5 g/mol (estimated) | ~288.3 g/mol (estimated) | ~441.3 g/mol (estimated) |
| Solubility | Low in water (tert-butoxy) | Similar to target compound | Lower due to bromine |
| Reactivity | Phenol: acidic, modifiable | Less steric hindrance | Bromine enables cross-coupling |
Notes:
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